
(Triethoxysilyl)methanol
Overview
Description
(Triethoxysilyl)methanol, chemically represented as (C₂H₅O)₃SiCH₂OH, is an organosilicon compound characterized by three ethoxy (–OC₂H₅) groups and a hydroxymethyl (–CH₂OH) group attached to a silicon atom. This structure confers dual functionality: the ethoxy groups enable hydrolysis-condensation reactions for crosslinking, while the hydroxymethyl group provides a reactive site for further chemical modifications .
Synthesis: The compound is synthesized via hydrolysis of acetoxymethyltriethoxysilane or direct modification of trialkoxysilyl alcohols, as reported in methods analogous to those for silicic acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Triethoxysilyl)methanol can be synthesized through several methods. One common approach involves the reaction of chloromethyltriethoxysilane with water or a suitable alcohol under controlled conditions. The reaction typically proceeds as follows:
ClCH2Si(OEt)3+H2O→HOCH2Si(OEt)3+HCl
This reaction requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: (Triethoxysilyl)methanol undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and further condensation to form siloxane bonds.
Condensation: It can react with other silanol-containing compounds to form siloxane networks, which are essential in the production of silicone resins and coatings.
Substitution: The ethoxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of a catalyst such as an acid or base.
Condensation: Often carried out under mild heating and in the presence of a catalyst to accelerate the reaction.
Substitution: Requires nucleophiles such as amines or alcohols under controlled conditions.
Major Products:
Hydrolysis: Produces silanols and eventually siloxanes.
Condensation: Forms siloxane networks and polymers.
Substitution: Yields various functionalized silanes depending on the nucleophile used.
Scientific Research Applications
(Triethoxysilyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silane coupling agents, which improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form biocompatible and biodegradable materials.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties and chemical resistance.
Mechanism of Action
The effects of (Triethoxysilyl)methanol are primarily due to its ability to form siloxane bonds through hydrolysis and condensation reactions. These bonds are crucial in creating stable and durable materials. The compound interacts with various molecular targets, including hydroxyl groups on surfaces, leading to the formation of strong covalent bonds that enhance material properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares (Triethoxysilyl)methanol with structurally related organosilicon compounds:
Reactivity and Performance
Hydrolysis Rates: this compound hydrolyzes slower than trimethoxysilyl analogs due to steric hindrance from ethoxy groups, favoring controlled network formation . BTESA’s acetylene spacer enhances molecular sieving in membranes, achieving >95% selectivity for methanol/methyl acetate separation .
Crosslinking Efficiency: this compound improves SPEEK membrane stability by forming covalent Si–O–C bonds, reducing methanol permeability by 40% compared to non-crosslinked counterparts . Silane-terminated prepolymers with dimethoxysilyl groups release less methanol during curing, reducing environmental and health risks .
Thermal Stability: BTESA-derived organosilica membranes exhibit stability up to 300°C, outperforming this compound-based hybrids (stable to ~200°C) .
Application-Specific Advantages
- Fuel Cells: this compound’s –CH₂OH group enables covalent bonding with polymers like SPEEK, critical for proton exchange membranes .
- Chromatography : 3-(Triethoxysilyl)propyl isocyanate’s –NCO group facilitates covalent attachment to silica supports, enabling chiral separations .
- Adhesives : Silane-terminated prepolymers balance elasticity and crosslink density, ideal for automotive sealants .
Biological Activity
(Triethoxysilyl)methanol, also known as Hydroxymethyltriethoxysilane, is a silane compound that exhibits notable biological activity, particularly in its interactions with biomolecules and potential applications in medicine and biotechnology. This article explores its biochemical properties, mechanisms of action, cellular effects, and relevant case studies.
Overview of this compound
- Chemical Structure : this compound contains three ethoxy groups attached to a silicon atom, along with a hydroxymethyl group. Its structure allows it to participate in various chemical reactions, including hydrolysis and silanization.
- Applications : This compound is utilized in materials science for surface modification, in biology for functionalizing biomolecules, and in medicine for drug delivery systems and biomedical coatings .
Target of Action :
- This compound interacts with cellular components through silanization, forming covalent bonds with hydroxyl groups on surfaces.
Biochemical Pathways :
- The compound undergoes hydrolysis to produce silanol and formaldehyde, which can interact with cellular enzymes and affect metabolic pathways.
Pharmacokinetics :
- Its absorption and distribution are influenced by its size and polarity. The compound's small organic structure allows it to penetrate biological membranes.
This compound plays a significant role in biochemical reactions due to its ability to form covalent bonds with various biomolecules:
- Enzyme Interactions : It can inhibit or activate enzyme activities by binding to their active sites. For example, it has been shown to inhibit certain proteases.
- Gene Expression Modulation : The compound interacts with transcription factors, influencing gene expression related to cellular metabolism and signaling pathways.
Cellular Effects
Research indicates that this compound affects cell function significantly:
- Cell Signaling : It modulates the activity of kinases and phosphatases, altering cell signaling cascades.
- Metabolic Impact : The compound influences glycolysis and oxidative phosphorylation processes at the cellular level.
Study 1: Hydrolysis and Stability
A study examined the hydrolysis of this compound under various conditions. It was found that the compound is relatively stable but can hydrolyze in the presence of water, leading to the formation of silanol groups. This hydrolysis affects its long-term stability and interactions with biomolecules .
Study 2: Dosage Effects in Animal Models
Research on animal models indicated that low doses of this compound have minimal toxic effects, while higher doses can induce tissue damage and inflammation. Identifying threshold doses is critical for safe biomedical applications.
Dosage Level | Observed Effects |
---|---|
Low | Minimal toxicity |
Moderate | Mild tissue irritation |
High | Tissue damage; inflammation observed |
Properties
IUPAC Name |
triethoxysilylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O4Si/c1-4-9-12(7-8,10-5-2)11-6-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEPIADELDNCED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CO)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580928 | |
Record name | (Triethoxysilyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162781-73-9 | |
Record name | (Triethoxysilyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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